molecular formula C23H20N2OS B3504712 2-(2,5-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

2-(2,5-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3504712
M. Wt: 372.5 g/mol
InChI Key: DBGCMUXYOXRIHR-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Substitution with 2,5-Dimethylphenyl Group: The quinoline core is then subjected to a Friedel-Crafts acylation reaction with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Thiophen-2-yl Methyl Group: This step involves the nucleophilic substitution reaction where the quinoline derivative reacts with thiophen-2-ylmethylamine under basic conditions to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Materials Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenyl)quinoline-4-carboxamide: Lacks the thiophen-2-yl methyl group, which may affect its electronic properties and biological activity.

    N-[(Thiophen-2-yl)methyl]quinoline-4-carboxamide: Lacks the 2,5-dimethylphenyl group, which may influence its solubility and interaction with molecular targets.

Uniqueness

2-(2,5-Dimethylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-4-carboxamide is unique due to the presence of both the 2,5-dimethylphenyl and thiophen-2-yl methyl groups. These substituents contribute to its distinct electronic properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-15-9-10-16(2)19(12-15)22-13-20(18-7-3-4-8-21(18)25-22)23(26)24-14-17-6-5-11-27-17/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGCMUXYOXRIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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2-(2,5-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
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2-(2,5-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
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2-(2,5-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
2-(2,5-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
2-(2,5-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

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